Olivomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

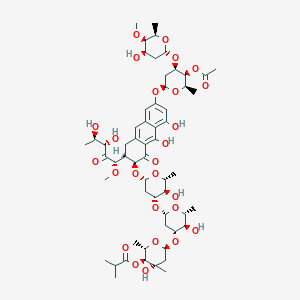

Olivomycin A is an olivomycin and a secondary alpha-hydroxy ketone. It has a role as an antimicrobial agent.

Analyse Des Réactions Chimiques

Acylation Reactions

Acyl Groups and Cytotoxicity

-

The presence of acyl groups in the saccharide residues of olivomycin A derivatives is crucial for their cytotoxic potency .

-

The acyl residue at the 4-O-position in the A-sugar residue is involved in antibiotic-antibiotic interactions in (olivomycin)2Mg2+ dimers, while the O-acyl group in the E-olivomicose residue participates in the formation of (olivomycin)2Mg2+-DNA complexes .

Modification of the Aglycone Moiety

Modification at the 2'-keto Group

-

A chemical modification of olivomycin I (a related compound) at the 2'-keto group of the side chain of the aglycone moiety has been developed .

-

Reacting olivomycin I with carboxymethoxylamine hemihydrochloride yields 2'-carboxymethoxime-olivomycin I, a key intermediate for further modifications .

-

This intermediate can then react with different amines in the presence of benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate to produce corresponding amides .

-

These modifications can lead to derivatives with varying antiproliferative and topoisomerase I (Topo-I)-poisoning activities .

Azo Coupling Reactions

Reaction with Aryl Diazonium Tetrafluoroborates

-

Olivomycin I undergoes azo coupling with aryl diazonium tetrafluoroborates, resulting in 5-aryldiazenyl-6-O-deglycosyl derivatives .

-

These novel compounds' structures have been confirmed using 1H NMR and mass spectrometry .

Hydrolysis Reactions

Selective Hydrolysis of E4-isobutyryl Group

-

Selective alkaline hydrolysis of the E4-O-isobutyryl group in olivomycins can be performed to create derivatives with different combinations of acyl residues in their sugar moieties .

Complex Formation

DNA Interaction

-

This compound forms complexes with GC-rich regions in the DNA minor groove, interfering with gene transcription .

-

The binding is specific to GC islands, and replacing G with A in GC tetrads can abrogate this compound binding .

-

Divalent cations, like magnesium, can be crucial for the binding of this compound to DNA, although some derivatives can bind without them .

-

This compound can inhibit RNA polymerase II (RNAPII) binding to DNA and inhibit reporter gene expression .

Impact on DNA Methylation

Inhibition of DNA Methylation

Binding Affinities and Kinetics

Discrimination Between G/C Binding Sites

-

This compound's cytotoxic potency is linked to its binding to the minor groove of G/C-rich DNA, disrupting replication and transcription .

-

The dissociation rate depends on the G/C context of the binding site .

-

The fastest dissociation was observed for binding sites with an SCGS pattern, while SGCS or SGGS sites exhibited significantly slower dissociation .

Illustrative Table

Concluding Remarks

This compound and its derivatives undergo various chemical reactions that modify their structure and biological activity. These reactions include acylation, modifications of the aglycone moiety, azo coupling, and hydrolysis. The resulting compounds exhibit altered DNA binding affinities, cytotoxic potency, and effects on gene transcription and DNA methylation. These modifications provide insights into structure-activity relationships and pave the way for developing new therapeutic agents.

Propriétés

Numéro CAS |

6988-58-5 |

|---|---|

Formule moléculaire |

C58H84O26 |

Poids moléculaire |

1197.3 g/mol |

Nom IUPAC |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |

Clé InChI |

OCOLTXUAPMAMPP-AJVJTBPOSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

Synonymes |

olivomycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.